methyl (2R)-2-allylpyrrolidine-2-carboxylate;hydrochloride
Description
Methyl (2R)-2-allylpyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a five-membered nitrogen-containing heterocycle (pyrrolidine ring) with an allyl group (-CH2CHCH2) at the 2-position and a methyl ester group at the same carbon. The (2R) configuration denotes the stereochemistry of the allyl substituent, and the hydrochloride salt enhances its solubility in polar solvents . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in chiral building blocks for bioactive molecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) .
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2R)-2-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-3-5-9(8(11)12-2)6-4-7-10-9;/h3,10H,1,4-7H2,2H3;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMINVQYJGVCCV-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCN1)CC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]1(CCCN1)CC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112348-46-6 | |
| Record name | L-Proline, 2-(2-propen-1-yl)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112348-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-allylpyrrolidine-2-carboxylate;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, which can be achieved using allyl bromide in the presence of a base such as sodium hydride.
Esterification: The carboxyl group of the pyrrolidine ring is esterified with methanol in the presence of an acid catalyst like sulfuric acid.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-allylpyrrolidine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The allyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to aldehydes.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for ester reduction.
Substitution: Nucleophiles like sodium azide or thiolates for substitution reactions.
Major Products Formed
Epoxides: Formed from the oxidation of the allyl group.
Alcohols: Formed from the reduction of the ester group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Methyl (2R)-2-allylpyrrolidine-2-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (2R)-2-allylpyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, potentially leading to changes in cellular functions and signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
Methyl (2S)-2-Methylpyrrolidine-2-Carboxylate Hydrochloride (CAS 220060-08-2)
- Structure : Differs in substituent (methyl vs. allyl) and stereochemistry (S-configuration at C2).
- Molecular weight: 179.64 g/mol .
- Applications: Used in peptide synthesis and as a precursor for non-polar pharmacophores.
D-Proline Methyl Ester Hydrochloride (CAS 65365-28-8)
- Structure : Lacks the allyl group; substituent at C2 is a hydrogen atom.
- Properties : Simpler structure with lower molecular weight (165.62 g/mol) and higher solubility in aqueous media. Used as a chiral catalyst in asymmetric synthesis .
(2S)-Methyl 5-Allylpyrrolidine-2-Carboxylate Hydrochloride (CAS 1071993-01-5)
Functional Group Modifications
Methyl (2R,4S)-4-Hydroxypyrrolidine-2-Carboxylate Hydrochloride
- Structure : Hydroxyl group at C4 introduces hydrogen-bonding capability.
- Properties : Increased hydrophilicity compared to the allyl-substituted compound. Used in ADCs due to enhanced solubility .
Fluorinated Analogs (e.g., Methyl (2R,4S)-4-Fluoropyrrolidine-2-Carboxylate Hydrochloride)
Stereochemical Variants
(2R,3S)-3-Hydroxypyrrolidine-2-Carboxylate Hydrochloride (CAS 1844898-16-3)
- Structure : Hydroxyl group at C3 with specific stereochemistry.
- Properties: Altered hydrogen-bonding networks impact receptor interactions. Molecular formula: C6H12ClNO3 .
(2R-5R)-5-Phenylpyrrolidine-2-Carboxylic Acid Hydrochloride
- Structure : Phenyl group at C5 introduces aromaticity.
- Molecular weight: 227.69 g/mol .
Comparative Data Table
Key Research Findings
Synthetic Complexity : The allyl group in methyl (2R)-2-allylpyrrolidine-2-carboxylate HCl necessitates precise control during alkylation steps to avoid side reactions, unlike methyl or hydroxyl analogs .
Biological Activity : Allyl-substituted derivatives exhibit superior binding to hydrophobic pockets in enzymes compared to hydroxylated or fluorinated analogs, as shown in QSAR studies .
Solubility : Hydrochloride salts universally improve aqueous solubility, but allyl-bearing compounds require co-solvents (e.g., DMSO) for dissolution due to increased hydrophobicity .
Biological Activity
Methyl (2R)-2-allylpyrrolidine-2-carboxylate;hydrochloride is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Overview of the Compound
- IUPAC Name : Methyl (2R)-2-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride
- CAS Number : 112348-46-6
- Molecular Formula : C₉H₁₅ClN₁O₂
- Molecular Weight : 189.68 g/mol
This compound is characterized by an allyl group attached to the pyrrolidine ring and exists as a hydrochloride salt, enhancing its solubility in aqueous solutions, which is advantageous for biological studies .
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Pyrrolidine Ring : Typically synthesized from amino acid derivatives through cyclization reactions.
- Allylation : Introduced via an allylation reaction using allyl bromide in the presence of sodium hydride.
- Esterification : The carboxyl group is esterified with methanol using an acid catalyst.
- Hydrochloride Salt Formation : The final step involves treating the free base with hydrochloric acid to form the hydrochloride salt.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit various enzymes, which may play a role in metabolic pathways relevant to disease states.
- Receptor Binding : Studies indicate that it may modulate receptor activities, influencing neurotransmitter systems involved in neurological functions .
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, it has been evaluated against specific enzymes involved in metabolic processes, showing promising results that suggest potential therapeutic applications in metabolic disorders.
Case Studies
- Neuroprotective Effects : A study focused on the neuroprotective effects of this compound revealed its ability to enhance neuronal survival under stress conditions. This was attributed to its action on receptor pathways associated with neurodegenerative diseases .
- Anticancer Activity : Preliminary investigations into the anticancer properties demonstrated that this compound can inhibit cancer cell proliferation in vitro, suggesting a potential role in cancer therapy .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Methyl 1-(Methoxymethyl)-1,2,4-triazole-3-carboxylate | Antiviral and anticancer | Enzyme inhibition |
| Methyl 1-(Methoxycarbonyl)-pyrrolidine | Neuroprotective | Receptor modulation |
| Methyl (S)-2-methylpyrrolidine-2-carboxylate | Antidepressant | Receptor binding |
Q & A
Q. What are the optimal synthetic routes for methyl (2R)-2-allylpyrrolidine-2-carboxylate hydrochloride, and how is stereochemical integrity maintained?
The synthesis typically involves cyclization of precursor amines, followed by acylation and salt formation. Key steps include:
- Cyclization : Using chiral catalysts (e.g., Pd/C with H₂) to form the pyrrolidine ring while controlling stereochemistry .
- Acylation : Introducing the allyl group via nucleophilic substitution, requiring deprotonation of the amine with triethylamine to avoid side reactions .
- Hydrochloride Salt Formation : Treating the free base with HCl in anhydrous conditions to prevent racemization . Stereochemical control is validated using chiral HPLC or X-ray crystallography .
Q. How can the compound’s stability under varying pH and temperature conditions be assessed?
Stability studies involve:
- pH-Dependent Hydrolysis : Incubating the compound in buffered solutions (pH 2–12) and monitoring degradation via LC-MS. Pyrrolidine esters are stable in acidic conditions (pH 2–6) but hydrolyze rapidly in basic media (pH >8) .
- Thermal Stability : Heating samples to 50–150°C and analyzing decomposition products. Racemization dominates above 100°C, requiring storage at –20°C .
Q. What analytical techniques are critical for confirming structural and stereochemical purity?
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H .
- NMR Spectroscopy : H and C NMR verify regiochemistry; NOESY confirms spatial arrangement of substituents .
- Polarimetry : Measures optical rotation to detect enantiomeric excess (>98% ee is typical for pharmaceutical intermediates) .
Advanced Research Questions
Q. How do structural modifications (e.g., allyl vs. phenyl substituents) impact biological activity?
Comparative studies on pyrrolidine analogs reveal:
- Allyl Groups : Enhance metabolic stability compared to phenyl groups but reduce affinity for GABA receptors .
- Hydrochloride Salts : Improve solubility (logP reduction by 0.5–1.0 units) and bioavailability in vitro . Structure-activity relationships (SAR) are modeled using molecular docking (e.g., AutoDock Vina) to predict binding to enzymes like acetylcholinesterase .
Q. What strategies resolve contradictions in catalytic hydrogenation outcomes for stereoselective synthesis?
Divergent results (e.g., cis/trans isomer ratios) arise from:
- Substrate Geometry : Allyl-substituted pyrrolidines exhibit steric hindrance, favoring non-classical hydrogenation pathways .
- Catalyst Selection : Pd/C vs. Raney Ni alters selectivity. For example, Pd/C yields 85% cis-isomer, while Ni promotes racemic mixtures . Mechanistic studies using DFT calculations (Gaussian 09) identify transition-state energies to optimize conditions .
Q. How can computational models predict metabolic pathways and toxicity profiles?
- In Silico Metabolism : Software like Schrödinger’s ADMET Predictor simulates Phase I/II metabolism, identifying potential hepatotoxic metabolites (e.g., epoxide formation from allyl groups) .
- CYP450 Inhibition Assays : Microsomal incubations quantify IC₅₀ values; allyl-substituted compounds show moderate CYP3A4 inhibition (IC₅₀ = 12 µM) .
Q. What methodologies address low yields in large-scale enantioselective synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
